molecular formula C11H13NO4S B1434481 methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1949815-95-5

methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B1434481
M. Wt: 255.29 g/mol
InChI Key: KCJGDLXVBIHCLS-UHFFFAOYSA-N
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Description

“Methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate” is a chemical compound with the molecular formula C11H13NO4S . It is used for research purposes.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds structurally similar to methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate have been a focus of study. For example, Liang Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insights into its molecular structure and stability through intermolecular hydrogen bonds (Liang Xiao-lon, 2015).

Chemical Reactions and Derivatives

  • Research has been conducted on the reactions of compounds related to methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate to create new derivatives. V. V. Dabaeva et al. (2011) studied the synthesis of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (V. V. Dabaeva, M. R. Bagdasaryan, & A. S. Noravyan, 2011).

Synthesis Methods and Techniques

  • Studies have focused on developing efficient synthesis methods for these compounds. Nafiseh Bizhanpoor and A. Hassanabadi (2016) reported an ultrasound-promoted synthesis method for 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, highlighting a one-pot condensation approach (Nafiseh Bizhanpoor & A. Hassanabadi, 2016).

Application in Synthesis of Heterocyclic Compounds

  • The use of these compounds in the synthesis of heterocyclic compounds has been an area of research. For instance, W. Wang et al. (2012) focused on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, emphasizing their importance in the synthesis of related fluorinated fused heterocyclic compounds (W. Wang et al., 2012).

Anticonvulsant Activity

  • The potential anticonvulsant activity of these compounds has been explored. E. Paronikyan, A. S. Harutyunyan, and R. G. Paronikyan (2020) developed a procedure for the synthesis of new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines and studied their anticonvulsant activity (E. Paronikyan, A. S. Harutyunyan, & R. G. Paronikyan, 2020).

Biological Activity

  • Research has been conducted to evaluate the biological activity of these compounds. For instance, K. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives and evaluated their antioxidant activity (K. Chkirate et al., 2019).

properties

IUPAC Name

methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-6(13)12-10-9(11(14)15-2)7-3-4-16-5-8(7)17-10/h3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJGDLXVBIHCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)COCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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